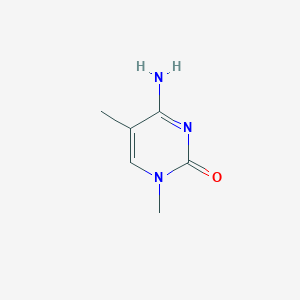

4-Amino-1,5-dimethylpyrimidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17634-60-5 |

|---|---|

Molecular Formula |

C6H9N3O |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

4-amino-1,5-dimethylpyrimidin-2-one |

InChI |

InChI=1S/C6H9N3O/c1-4-3-9(2)6(10)8-5(4)7/h3H,1-2H3,(H2,7,8,10) |

InChI Key |

AOUSVALLAUSDCJ-UHFFFAOYSA-N |

SMILES |

CC1=CN(C(=O)N=C1N)C |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C |

Other CAS No. |

17634-60-5 |

Synonyms |

2(1H)-Pyrimidinone,4-amino-1,5-dimethyl- |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 4 Amino 1,5 Dimethylpyrimidin 2 One

Reactions Involving the Amino Functionality of the Pyrimidinone Moiety

The amino group attached to the pyrimidinone core is a key site for chemical reactions, enabling the formation of various derivatives.

Formation of Amides and Other Nitrogen-Centered Derivatives

The amino group of 4-Amino-1,5-dimethylpyrimidin-2-one can react with acylating agents to form amides. This reaction is a common strategy for creating new compounds with potentially altered biological or chemical properties. The formation of an amide bond, also known as a peptide bond in the context of amino acids, is a fundamental reaction in organic chemistry. libretexts.orgyoutube.com This can be achieved by reacting the amino group with acid chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. libretexts.orgmasterorganicchemistry.com For instance, the reaction with an acid chloride proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

Derivatization reagents are frequently used to modify the properties of amino groups for analytical purposes, such as in chromatography. actascientific.comnih.gov These reagents can enhance detectability or improve separation. Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl-chloroformate (FMOC). actascientific.com Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are also employed to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.com The table below summarizes some common derivatization reactions for amino groups.

| Reagent Class | Example Reagent | Functional Group Targeted | Resulting Derivative |

| Acylating Agents | Acid Chlorides, Anhydrides | Primary and Secondary Amines | Amides |

| Silylating Agents | MTBSTFA | Primary Amines, Hydroxyls | TBDMS derivatives |

| Aldehydes | o-Phthalaldehyde (OPA) | Primary Amines | Isoindole derivatives |

| Chloroformates | FMOC | Primary and Secondary Amines | Carbamates |

Nucleophilic Reactivity and Subsequent Transformations

The amino group of this compound exhibits nucleophilic character, allowing it to participate in various substitution reactions. researchgate.netnih.gov The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is fundamental to many synthetic transformations. mdpi.com

For example, the amino group can undergo nucleophilic aromatic substitution (SNAr) reactions with suitably activated aromatic or heteroaromatic systems. nih.gov The efficiency of these reactions can be influenced by the solvent and the presence of acids or bases. nih.gov The amino functionality can also be involved in the formation of Schiff bases through condensation with aldehydes or ketones. nih.gov

Transformations and Functionalization of the Pyrimidinone Ring System

The pyrimidinone ring itself can undergo various chemical modifications, further expanding the range of accessible derivatives.

Electrophilic Aromatic Substitution on Pyrimidinone Cores

The pyrimidine (B1678525) ring is generally considered electron-deficient compared to benzene (B151609) due to the presence of two nitrogen atoms. wikipedia.orgresearchgate.net This deactivation makes electrophilic aromatic substitution reactions less favorable than on benzene. organicchemistrytutor.comquimicaorganica.org However, the presence of activating substituents, such as an amino group, can increase the electron density of the ring and facilitate electrophilic attack. researchgate.net

In pyrimidine systems, the C-5 position is typically the most susceptible to electrophilic substitution because it is the least electron-deficient position. wikipedia.orgresearchgate.net Reactions like nitration and halogenation can occur at this position, especially when the ring is activated. The regioselectivity of these reactions is governed by the stability of the intermediate carbocation (Wheland intermediate). stackexchange.com The amino group in this compound is expected to direct incoming electrophiles primarily to the C-6 position, if available and not sterically hindered, or influence the reactivity of the C-5 position.

Rearrangement Reactions and Ring Expansions/Contractions

Pyrimidine rings can participate in various rearrangement reactions, often under specific conditions. The Dimroth rearrangement is a well-known example where the atoms within the heterocyclic ring rearrange, typically involving the opening and subsequent re-closure of the ring. wikipedia.orgnih.gov This type of rearrangement is influenced by factors such as pH and the nature of substituents on the ring. nih.gov

Ring transformations of pyrimidines can also be induced by nucleophiles. wur.nl These reactions can lead to ring contraction, forming five-membered heterocyclic rings, or degenerate ring transformations where the ring system remains the same but atoms have been exchanged with the reagent. wur.nl For instance, the reaction of certain pyrimidine derivatives with strong bases can lead to ring cleavage and re-cyclization into different heterocyclic systems.

Synthesis of Hybrid Molecules and Conjugates Incorporating the Pyrimidinone Scaffold

The reactive handles on this compound, namely the amino group and the pyrimidinone ring, make it a valuable building block for the synthesis of more complex hybrid molecules and conjugates. nih.gov

The amino group can be readily derivatized to link the pyrimidinone scaffold to other molecules of interest, such as amino acids, peptides, or other heterocyclic systems. researchgate.netnih.gov This can be achieved through amide bond formation or other coupling reactions. libretexts.orgmasterorganicchemistry.comyoutube.com The synthesis of such conjugates is a common strategy in medicinal chemistry to combine the properties of different pharmacophores.

The pyrimidinone ring can also be functionalized and then used as a core structure to build more elaborate molecules. For example, after introducing a reactive group onto the ring via electrophilic substitution, further modifications can be carried out. This approach allows for the creation of diverse libraries of compounds with the this compound core.

Advanced Spectroscopic and Structural Characterization of Pyrimidinone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By providing information on the chemical environment, connectivity, and spatial arrangement of atoms, ¹H and ¹³C NMR spectra allow for a complete assignment of the molecular structure of 4-Amino-1,5-dimethylpyrimidin-2-one.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The amino (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that can be sensitive to solvent and concentration. The methyl protons at the N1 and C5 positions would each give rise to a sharp singlet. The single proton on the pyrimidine (B1678525) ring (C6-H) would also appear as a singlet. The integration of these signals would correspond to the number of protons of each type (2H for NH₂, 3H for each CH₃, and 1H for the ring proton).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon (C2), the carbon bearing the amino group (C4), the carbon with the methyl group (C5), the unsubstituted ring carbon (C6), and the two methyl carbons (N-CH₃ and C-CH₃). The chemical shifts of these carbons are influenced by their electronic environment. For instance, the carbonyl carbon (C=O) is expected to resonate at a significantly downfield chemical shift. Quaternary carbons, such as C2, C4, and C5, often exhibit lower intensity peaks compared to carbons with attached protons. researchgate.netresearchgate.net

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| NH₂ | Broad singlet | s | 2H |

| C6-H | Singlet | s | 1H |

| N1-CH₃ | Singlet | s | 3H |

| C5-CH₃ | Singlet | s | 3H |

Table 1: Predicted ¹H NMR Data for this compound. The chemical shifts are estimates based on related structures and general principles of NMR spectroscopy.

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| C2 (C=O) | Downfield |

| C4 (C-NH₂) | Downfield |

| C6 | Mid-field |

| C5 (C-CH₃) | Upfield |

| N1-CH₃ | Upfield |

| C5-CH₃ | Upfield |

Table 2: Predicted ¹³C NMR Data for this compound. The chemical shifts are relative predictions based on the electronic environment of each carbon atom.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Motion and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and molecular vibrations of a compound. These methods are complementary and allow for a comprehensive analysis of the vibrational modes.

For this compound, the FT-IR and FT-Raman spectra would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. A detailed vibrational analysis has been performed on the isomer 2-amino-4,6-dimethylpyrimidine, which can serve as a reference for assigning the fundamental modes of the target molecule. ijera.com

FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong absorptions for the N-H stretching vibrations of the primary amino group, typically in the range of 3300-3500 cm⁻¹. The C=O stretching vibration of the pyrimidinone ring will give rise to a strong, characteristic band, likely around 1650-1700 cm⁻¹. Other significant bands would include C-H stretching of the methyl groups and the aromatic ring, C=N and C=C stretching vibrations within the pyrimidine ring, and various bending vibrations such as NH₂ scissoring. ijera.comnih.govchemicalbook.com

FT-Raman Spectroscopy: The FT-Raman spectrum would complement the FT-IR data. Aromatic ring stretching vibrations are often strong in Raman spectra. The symmetric vibrations of the methyl groups and the pyrimidine ring are also expected to be prominent. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the 48 fundamental vibrational modes predicted for a molecule of this size and Cₛ point group symmetry. ijera.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H stretch (asymmetric) | ~3432 | FT-IR |

| N-H stretch (symmetric) | ~3326 | FT-IR |

| C-H stretch (methyl) | ~2900-3000 | FT-IR, FT-Raman |

| C=O stretch | ~1650-1700 | FT-IR |

| C=N/C=C ring stretch | ~1500-1600 | FT-IR, FT-Raman |

| NH₂ scissoring | ~1600-1650 | FT-IR |

| CH₃ bending | ~1375-1450 | FT-IR, FT-Raman |

Table 3: Predicted Vibrational Frequencies for this compound based on data from related compounds. ijera.comnih.gov

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific single-crystal X-ray structure for this compound has not been reported in the searched literature, studies on related pyrimidine derivatives, such as the cocrystal of 4-aminopyridinium (B8673708) with a substituted barbiturate, demonstrate the utility of this technique. researchgate.net Such an analysis would reveal the planarity of the pyrimidine ring and the conformation of the substituent groups.

| Crystallographic Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |

| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Hydrogen Bonding Interactions | The specific donor-acceptor distances and angles for hydrogen bonds. |

Table 4: Key Information Obtainable from a Single-Crystal X-ray Diffraction Study of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For compounds like this compound, which contain a chromophoric system, UV-Vis spectroscopy can provide information about the π-electron system and the effect of substituents and the solvent environment on the electronic structure.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The presence of the amino group (an auxochrome) and the carbonyl group conjugated with the pyrimidine ring system will influence the position and intensity of these bands.

Solvatochromism: The position of the absorption maxima (λ_max) can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov In polar solvents, it is anticipated that the π→π* transition would exhibit a bathochromic (red) shift, while the n→π* transition might show a hypsochromic (blue) shift. Studying the UV-Vis spectra in a range of solvents with varying polarities can provide insights into the nature of the electronic transitions and the change in dipole moment of the molecule upon electronic excitation. researchgate.net

| Solvent | Polarity | Expected λ_max Shift (π→π)* |

| Hexane | Non-polar | - |

| Dichloromethane | Polar aprotic | Red shift |

| Ethanol | Polar protic | Further red shift |

| Water | Highly polar protic | Significant red shift |

Table 5: Predicted Solvatochromic Behavior of the π→π Transition for this compound.*

Computational Chemistry and Theoretical Investigations of 4 Amino 1,5 Dimethylpyrimidin 2 One and Pyrimidinone Systems

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the biomolecular structure and dynamics of pyrimidinone systems with atomic-level detail. youtube.com These simulations provide a dynamic picture of molecular behavior, capturing the conformational changes and interactions with the surrounding solvent environment over time. This is particularly crucial for understanding the structure-function relationships of molecules like 4-Amino-1,5-dimethylpyrimidin-2-one.

Recent studies on related pyrimidine (B1678525) and pyrimidinone derivatives have demonstrated the utility of MD simulations in several key areas. For instance, MD simulations have been employed to validate the binding modes and stability of docked ligand-receptor complexes. acs.org Furthermore, they have been instrumental in exploring the conformational landscape of these molecules, revealing how restricting the free rotation of single bonds through chemical modification can influence biological activity. nih.gov The insights gained from these simulations are critical for the rational design of novel derivatives with enhanced therapeutic properties. nih.govnih.gov

Conformational Dynamics

The biological function of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. MD simulations allow for the exploration of the potential energy surface of this compound, identifying low-energy conformations and the transitions between them. This is achieved by solving Newton's equations of motion for the atoms of the system, providing trajectories that describe how the positions and velocities of the atoms evolve over time.

Conformational analysis of related furo[2,3-d]pyrimidines has shown that restricting the rotation of single bonds can significantly impact their interaction with biological targets. nih.gov For this compound, key rotatable bonds would include those connecting the amino and methyl groups to the pyrimidinone ring. Understanding the rotational barriers and preferred dihedral angles of these groups is essential for predicting its bioactive conformation.

A hypothetical conformational analysis of this compound could reveal the energetic landscape associated with the rotation of the C5-methyl group and the C4-amino group. The relative energies of different conformers can be calculated, providing insights into the most stable arrangements of the molecule.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-N-C4-C5) | Dihedral Angle (H-C(methyl)-C5-C6) | Relative Energy (kcal/mol) |

| A | 0° | 0° | 5.2 |

| B | 90° | 180° | 1.5 |

| C | 180° | 60° | 0.0 |

Note: This table is a hypothetical representation to illustrate the type of data obtained from conformational analysis and is not based on experimental data for this specific molecule.

Solvent Effects

The solvent environment plays a critical role in modulating the structure, dynamics, and interactions of a solute molecule. MD simulations explicitly including solvent molecules, typically water for biological systems, can provide a detailed understanding of solvation effects. The interactions between the solute and solvent, such as hydrogen bonding and van der Waals forces, can significantly influence the conformational preferences of the molecule. rsc.org

For this compound, the amino group and the carbonyl oxygen are capable of forming hydrogen bonds with water molecules. The methyl groups, being hydrophobic, will also influence the local water structure. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom.

Quantum mechanics/molecular mechanics (QM/MM) simulations, a hybrid method, can be particularly useful for studying reactions and solvent effects with high accuracy. researchgate.net Studies have shown that solvent can significantly alter reaction rates, and QM/MM methods have successfully reproduced these effects. researchgate.net For instance, the rate of a reaction can be enhanced in aprotic solvents compared to water due to differences in the solvation of the reactant and transition states. researchgate.net

The polarity of the solvent is a key factor. Studies on other molecules have shown that polar solvents can facilitate aggregation, a phenomenon that can be investigated using MD simulations. rsc.org The choice of solvent in computational studies is therefore critical for obtaining results that are relevant to the biological context.

Table 2: Illustrative Solute-Solvent Interaction Parameters from a Hypothetical MD Simulation

| Solute Atom/Group | Solvent | Radial Distribution Function (g(r)) Peak Position (Å) | Coordination Number |

| Amino Group (N-H) | Water | 1.8 | 2.1 |

| Carbonyl Group (C=O) | Water | 1.7 | 2.5 |

| Methyl Group (C5) | Water | 3.5 | 8.3 |

| Amino Group (N-H) | DMSO | 2.0 | 1.8 |

| Carbonyl Group (C=O) | DMSO | 1.9 | 2.2 |

Note: This table is for illustrative purposes to demonstrate the type of data generated from MD simulations and does not represent actual experimental values for this compound.

Molecular Mechanisms of Biological Activity of Pyrimidinone Scaffolds

Enzyme Inhibition Studies at the Molecular Level

Pyrimidinone-based compounds have been extensively studied as inhibitors of various enzymes, playing crucial roles in cellular signaling and metabolic pathways. The nature of this inhibition can range from noncovalent interactions to the formation of reversible or irreversible covalent bonds with the target enzyme.

Kinase Inhibition Mechanisms and Specificity Profiles (e.g., FGFR4)

A prominent area of research for pyrimidinone scaffolds is the inhibition of protein kinases, particularly Fibroblast Growth Factor Receptor 4 (FGFR4). Dysregulation of the FGF19-FGFR4 signaling pathway is a known driver in a subset of hepatocellular carcinomas. unipi.it The high sequence homology among FGFR isoforms presents a challenge for developing selective inhibitors, which is critical to avoid off-target effects like hyperphosphatemia associated with FGFR1 inhibition. nih.gov

A key strategy for achieving FGFR4 selectivity leverages a unique cysteine residue (Cys552) located in the ATP-binding site of FGFR4, a position occupied by a tyrosine in FGFR1-3. nih.govnih.gov This has led to the development of inhibitors that form a covalent bond with this cysteine.

Roblitinib (FGF401) is a first-in-class, highly selective and potent FGFR4 inhibitor with a pyrimidinone-related pyridyl ring. nih.govnih.gov It functions as a reversible-covalent inhibitor. nih.goveurekaselect.com The mechanism involves the aldehyde group of Roblitinib forming a reversible hemithioacetal linkage with the Cys552 residue in the FGFR4 ATP binding site. unipi.itnih.gov This interaction is potent, with Roblitinib showing an IC50 of 1.9 nM for FGFR4, while exhibiting over 1000-fold selectivity against other kinases, including FGFR1, FGFR2, and FGFR3 (IC50 >10 µM). nih.govnih.gov

Fisogatinib (BLU-554) is another potent and selective covalent inhibitor of FGFR4, built upon a 2-amino-6,8-dimethylpyrido[2,3-d]pyrimidin-7(8H)-one scaffold. nih.govnih.gov It also targets the Cys552 residue, forming a covalent bond that irreversibly inhibits the kinase. nih.govnih.gov This covalent targeting strategy confers high selectivity. nih.gov The carbonyl of the pyridopyrimidinone core forms a water-mediated hydrogen bond with Asp630 in the DFG motif of the activation loop. nih.gov

Table 1: Inhibition Profile of Pyrimidinone-Based FGFR4 Inhibitors

| Compound | Target | IC50 (nM) | Selectivity vs FGFR1/2/3 | Mechanism of Action |

|---|---|---|---|---|

| Roblitinib (FGF401) | FGFR4 | 1.9 nih.gov | >1000-fold nih.gov | Reversible-covalent binding to Cys552 nih.gov |

| Fisogatinib (BLU-554) | FGFR4 | 5 nih.gov | High | Covalent modification of Cys552 nih.gov |

Interactions with Other Enzymes (e.g., Dipeptidyl Peptidase-IV)

The pyrimidinone scaffold is also central to the design of inhibitors for Dipeptidyl Peptidase-IV (DPP-4), a serine exopeptidase that is a therapeutic target for type 2 diabetes. nih.govnih.govresearchgate.net DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones like GLP-1, which in turn helps to regulate blood glucose levels. nih.govnih.gov

Studies have described the discovery of potent, selective, and noncovalent inhibitors of DPP-4 based on pyrimidinone and pyrimidinedione heterocyclic cores. nih.govnih.govnih.gov Unlike the covalent mechanism seen with some FGFR4 inhibitors, these compounds establish their inhibitory effect through noncovalent interactions within the enzyme's active site. nih.gov The active site of DPP-4 contains a catalytic triad (B1167595) (Ser630, Asp708, His740) and distinct hydrophobic (S1) and charged (S2) pockets that accommodate the inhibitor. nih.gov The design of pyrimidinone derivatives, such as Alogliptin, focuses on optimizing interactions with these pockets to achieve high potency and selectivity. nih.gov

Receptor Binding Investigations and Ligand-Receptor Interactions

Beyond enzyme inhibition, pyrimidinone derivatives are designed to bind with high affinity and specificity to various cell surface and intracellular receptors, acting as either antagonists or agonists to modulate cellular signaling.

Adenosine (B11128) Receptor Antagonism and Binding Affinity

Adenosine receptors (A1, A2A, A2B, A3) are G protein-coupled receptors (GPCRs) involved in numerous physiological processes, making them attractive drug targets. unipi.itnih.gov Fused heterocyclic systems containing pyrimidine (B1678525), such as pyrazolo[3,4-d]pyrimidines, have been identified as a general class of compounds that exhibit affinity for adenosine receptors, often acting as antagonists. nih.govnih.gov

The binding affinity and selectivity of these compounds are highly dependent on the substitution patterns around the core scaffold. nih.govnih.gov For instance, in a series of pyrazolo[3,4-d]pyrimidine analogues, substitution at the N1- and N5-positions was explored. An N1-substituted 3-chlorophenyl group and an N5-substituted butyl group were found to yield the highest A1 adenosine receptor affinity. nih.gov The combination of these optimal substituents in 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one resulted in an IC50 of 6.4 x 10⁻⁶ M for the A1 receptor. nih.gov This series generally showed slightly lower potency for A2 receptors, indicating a degree of selectivity. nih.gov The interaction often involves hydrogen bonding and π-π stacking interactions with key residues in the receptor's binding pocket. nih.gov

Table 2: Binding Affinity of a Pyrazolo[3,4-d]pyrimidine Derivative

| Compound | Target Receptor | IC50 (µM) |

|---|---|---|

| 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one | A1 Adenosine Receptor | 6.4 nih.gov |

| 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one | A2 Adenosine Receptor | 19.2 nih.gov |

Aryl Hydrocarbon Receptor Agonism Mechanisms

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating responses to environmental compounds and in modulating immune responses. nih.govacs.org Upon ligand binding, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). acs.org This complex then binds to specific DNA sequences, known as xenobiotic response elements (XREs), to control the expression of target genes. acs.org

While many pyrimidinone-based compounds are designed as AhR antagonists to block this pathway, the fundamental mechanism of agonism involves a ligand stabilizing an active conformation of the receptor, promoting its nuclear translocation and subsequent gene transcription. acs.org Pyridopyrimidinone derivatives have been specifically investigated as AhR modulators. nih.gov The agonistic or antagonistic effect of a given compound depends on how it interacts with the ligand-binding PAS-B domain of the receptor. nih.gov Some studies have identified pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds as competitive antagonists of AhR, suggesting they bind to the same site as agonists but fail to induce the conformational changes necessary for activation.

Computational Molecular Docking and Dynamics Simulations for Target Engagement

Computational techniques are indispensable tools for understanding and predicting how pyrimidinone-based ligands interact with their biological targets at an atomic level. nih.govnih.govnih.gov Molecular docking and molecular dynamics (MD) simulations provide insights into binding modes, interaction energies, and the stability of ligand-protein complexes.

For FGFR inhibitors , molecular docking of pyrido[1,2-a]pyrimidinone derivatives suggested a binding mode similar to other known inhibitors, where specific substitutions could enhance potency and improve properties like aqueous solubility. nih.gov These simulations are crucial for the rational design of selective inhibitors, such as those targeting the unique Cys552 in FGFR4.

In the study of DPP-4 inhibitors , MD simulations have been used to investigate the contributions of individual amino acid residues to inhibitor binding and to confirm that the binding mode observed in docking studies is maintained over time. nih.goveurekaselect.com These simulations help to understand the flexibility of the receptor-ligand complex and to refine the design of noncovalent inhibitors. nih.govnih.gov

For adenosine receptor antagonists , docking and MD simulations have been used to elucidate the binding of pyrazolo[3,4-d]pyridazine and pyrazolo-triazolo-pyrimidine scaffolds. nih.govnih.gov These studies helped identify critical hydrogen bonding and hydrophobic interactions with key residues within the transmembrane domains of the receptors. nih.govnih.gov For example, simulations suggested that a methyl group at a specific position on a pyrazolopyridazine scaffold could sterically hinder a critical hydrogen bond with residue N6.55, explaining its lack of binding affinity. nih.gov

Finally, for the Aryl Hydrocarbon Receptor , structure-based virtual screening and MD simulations are used to identify potential modulators from large chemical libraries. nih.gov These computational approaches help predict binding affinities and the stability of the ligand within the AhR PAS-B binding pocket, guiding the experimental validation of new agonists or antagonists. nih.govnih.gov

Identification of Crucial Amino Acid Residues in Binding Pockets

There is no specific information available in the reviewed literature that identifies crucial amino acid residues in the binding pockets of any protein targets for 4-Amino-1,5-dimethylpyrimidin-2-one. While studies on other pyrimidine derivatives exist, these findings cannot be directly attributed to the title compound.

Elucidation of Ligand-Target Binding Modes and Energetics

Detailed studies elucidating the binding modes, such as hydrogen bonding, hydrophobic interactions, or the binding energetics (e.g., binding affinity (Kd), inhibition constant (Ki), or thermodynamic parameters) for the interaction of this compound with any biological target are not present in the available scientific literature.

Investigations into Nucleic Acid (DNA/RNA) Interaction Mechanisms

No investigations into the mechanisms of interaction between this compound and nucleic acids (DNA or RNA) have been found in the public domain. Therefore, details regarding its potential to intercalate, form grooves, or otherwise bind to genetic material are unknown.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrimidinone Derivatives

Influence of Substituent Position and Electronic Nature on Bioactivity Profiles

The position and electronic characteristics of substituents on the pyrimidinone ring are critical determinants of the biological activity of its derivatives. nih.gov Research has consistently shown that even minor alterations to substituent placement can lead to significant changes in a compound's therapeutic effects. researchgate.net

The electronic nature of these substituents, whether electron-donating or electron-withdrawing, plays a profound role in modulating bioactivity. For instance, in the context of certain metal complexes containing pyridine-like ligands, electron-withdrawing groups have been found to enhance photosensitizing capabilities. rsc.org Similarly, for 4-aminoquinoline (B48711) derivatives, which share structural motifs with some biologically active pyrimidines, the electron-withdrawing capacity of a group at a specific position can correlate with its antiplasmodial activity. nih.gov

In a study focused on developing positive allosteric modulators (PAMs) for the GluN2A receptor, a series of pyrimidinone-containing compounds were synthesized and evaluated. acs.org The structure-activity relationship analysis revealed that halogen substituents on a phenyl ring attached to the core structure enhanced the compound's activity, likely through the formation of halogen bonds with the target protein. acs.org Conversely, the introduction of certain substituents at other positions on the pyrimidinone core was found to be less effective at improving activity. acs.org

A key finding from this research was the impact of a methyl group at a specific position (C-8) of the core structure, which significantly enhanced activity through hydrophobic interactions with amino acid residues in the receptor's binding pocket. acs.org The removal of this methyl group resulted in a sharp decline in activity. acs.org

Table 1: Influence of Substituents on GluN2A Receptor Potentiation

| Compound ID | Core Structure Modification | Phenyl Ring Substituent | Potentiation Emax (%) |

|---|---|---|---|

| Y17 | H | 4-Cl | 452.1 |

| Y19 | H | 4-Cl | 105.7 |

| Y36 | 8-CH3 | 4-Cl | 397.7 |

Data sourced from a study on GluN2A receptor PAMs. acs.orgacs.org The compound numbering is as per the source.

Correlations Between Molecular Conformation, Stereochemistry, and Biological Activity

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is intrinsically linked to its biological function. For pyrimidinone derivatives, specific spatial orientations are often required for optimal interaction with biological targets.

Molecular dynamics simulations of pyrimidinone-based GluN2A PAMs have provided detailed insights into these interactions. acs.org These studies have shown that the protonated nitrogen atom within a piperidine (B6355638) ring linked to the pyrimidinone core can form multiple beneficial interactions with surrounding amino acids. acs.org The conformation of the molecule allows for π-π stacking interactions between the aromatic rings of the compound and aromatic residues like Tyrosine and Histidine in the protein. acs.org

Furthermore, the stereochemistry of substituents can be a critical factor. While not explicitly detailed for 4-Amino-1,5-dimethylpyrimidin-2-one in the reviewed literature, the principle remains a cornerstone of medicinal chemistry. The precise spatial orientation of functional groups dictates how a molecule fits into a binding site, influencing its affinity and efficacy.

In the case of the GluN2A PAMs, the linker between the pyrimidinone core and a piperidinol moiety was found to be optimal as a methylene (B1212753) group. acs.org This structural feature likely facilitates the correct conformation for the protonation of the piperidine nitrogen and its subsequent interactions. acs.org

Table 2: Bioactivity Data for Selected Pyrimidinone Derivatives

| Compound ID | EC50 (μM) | Emax (%) |

|---|---|---|

| Y16 | 1.70 | 210.3 |

| Y17 | 0.43 | 452.1 |

| Y36 | 0.28 | 397.7 |

| Y40 | 0.35 | 772.1 |

EC50 represents the concentration for 50% of maximal effect. Emax is the maximum potentiation observed. Data sourced from a study on GluN2A receptor PAMs. acs.org

Relationship Between Electronic Properties (e.g., Charge Transfer) and Spectroscopic or Biological Responses

The electronic properties of pyrimidinone derivatives have a direct impact on their spectroscopic characteristics and can also be correlated with their biological responses. Certain pyrimidine (B1678525) scaffolds are known to possess favorable photophysical properties, including intermolecular charge-transfer capabilities, which have led to their use in photoactive materials. researchgate.net

A combination of electron-rich aryl substituents with the electron-deficient pyrimidine ring can result in fluorophores with high quantum yields. researchgate.net This charge-transfer character is not only relevant for materials science but can also play a role in biological interactions. The distribution of electron density within the molecule can influence its ability to form non-covalent bonds, such as hydrogen bonds and halogen bonds, with a biological target. acs.org

For example, the carbonyl group of the pyrimidinone ring in the studied GluN2A PAMs is thought to interact with nearby amino acids through water molecules, a process influenced by the electronic environment of the carbonyl group. acs.orgacs.org The enhanced activity of halogen-substituted derivatives is also an electronic effect, where the halogen atom forms a stabilizing halogen bond with water molecules or protein residues. acs.orgacs.org These interactions are crucial for the allosteric modulation of the receptor, demonstrating a clear link between the electronic properties of the molecule and its biological response. acs.org

Medicinal Chemistry and Organic Synthesis Applications of the Pyrimidinone Scaffold

Pyrimidinone as a Key "Privileged Scaffold" in Drug Discovery and Development

The concept of a "privileged scaffold" refers to a molecular framework that can bind to a variety of distinct biological targets, making it a valuable starting point for the development of new therapeutic agents. nih.govrsc.org The pyrimidine (B1678525) nucleus is widely regarded as such a scaffold due to its fundamental role in biological systems and its synthetic tractability, which allows for structural modifications at multiple positions to target various enzymes and receptors. benthamscience.commdpi.comresearchgate.net

The pyrimidine ring's ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Fused pyrimidine systems, in particular, are integral to many approved drugs and are noted for their capacity to address drug resistance by acting on diverse biological targets. researchgate.netresearchgate.net This inherent versatility and proven success in clinical applications establish the pyrimidinone core as a privileged structure in modern medicinal chemistry. benthamscience.comresearchgate.net For instance, different pyrimidine-based scaffolds have shown potential in treating a range of diseases from cancer to Alzheimer's, highlighting the broad utility of this chemical class. nih.govnih.govlktlabs.com

Design and Development of Pyrimidinone-Based Enzyme and Receptor Modulators

The structural features of the pyrimidinone scaffold make it an excellent platform for designing specific modulators of enzyme and receptor activity. Medicinal chemists have successfully developed a multitude of pyrimidinone-based derivatives that exhibit potent and selective inhibition of various protein classes, particularly kinases and proteases. nih.govnih.gov

Kinase Inhibition: Protein kinases are a major class of drug targets, especially in oncology. The 4-aminopyrimidine (B60600) framework is a well-established core for kinase inhibitors, with the 4-amino group often forming crucial hydrogen bond interactions within the ATP-binding pocket of the target kinase. nih.gov This has led to the development of numerous inhibitors for targets such as:

PI3K/mTOR: A novel series of 4-methylpyrido[2,3-d]pyrimidinones were designed as dual inhibitors of PI3Kα and mTOR. Compound 23 , for example, showed potent inhibitory activity against both PI3Kα (Ki: 12.5 nM) and mTOR (Ki: 10.6 nM). researchgate.net

FGFR4: A series of 2-aminopyrimidine (B69317) derivatives were developed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). Compound 2n was identified as a promising candidate, potently inhibiting FGFR4 with an IC₅₀ value of 2.6 nM and demonstrating high selectivity over other FGFR family members. acs.org

CDK2: Virtual screening identified 4-(2,4-dimethyl-thiazol-5-yl)pyrimidin-2-ylamines as moderately potent inhibitors of cyclin-dependent kinase-2 (CDK2), leading to further optimization programs. capes.gov.br

PDE1: Novel pyrazolopyrimidone derivatives have been synthesized as effective inhibitors of Phosphodiesterase-1 (PDE1). Compound 2j exhibited an IC₅₀ of 21 nM against PDE1B and showed good metabolic stability. nih.gov

Other Enzyme and Receptor Modulation: The utility of the pyrimidinone scaffold extends beyond kinases.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors: Pyrimidinone and pyrimidinedione derivatives have been developed as potent and selective noncovalent inhibitors of DPP-4, a target for type 2 diabetes. nih.govdrugbank.com

Beta-Amyloid Cleaving Enzyme-1 (BACE1) Inhibitors: In the search for treatments for Alzheimer's disease, novel aminopyrimidine derivatives were designed and optimized as BACE1 inhibitors. The optimized compound 13g showed a 26-fold improvement in potency (IC₅₀ = 1.4 μM) compared to the initial lead compound. nih.gov

Histamine (B1213489) H4 Receptor Modulators: 2-aminopyrimidine derivatives have also been investigated as modulators for the histamine H4 receptor, a target for inflammatory disorders. google.com

Table 1: Examples of Pyrimidinone-Based Enzyme and Receptor Modulators

| Compound/Series | Target | Key Findings |

|---|---|---|

| 4-Methylpyrido[2,3-d]pyrimidinone (23 ) | PI3Kα / mTOR | Potent dual inhibitor with Ki values of 12.5 nM (PI3Kα) and 10.6 nM (mTOR). researchgate.net |

| 2-Aminopyrimidine derivative (2n ) | FGFR4 | Highly selective inhibitor with an IC₅₀ of 2.6 nM. acs.org |

| Pyrazolopyrimidone (2j ) | PDE1B | Effective inhibitor with an IC₅₀ of 21 nM and good metabolic stability. nih.gov |

| Aminopyrimidine derivative (13g ) | BACE1 | Optimized inhibitor with an IC₅₀ of 1.4 μM for potential Alzheimer's treatment. nih.gov |

Utilization of Pyrimidinone Compounds as Intermediates in Complex Synthetic Routes

The pyrimidinone ring is not only a pharmacologically important scaffold but also a versatile intermediate in organic synthesis. Its functional groups—the amino group and the carbonyl group within the heterocyclic ring—provide reactive sites for further chemical transformations, allowing for the construction of more complex molecular architectures. rsc.orgchemimpex.com

The synthesis of complex pyrimidines and fused heterocyclic systems often relies on the reactivity of simpler pyrimidine building blocks. organic-chemistry.org For example, 4-aminopyrimidine is a known building block for preparing various anticancer agents and other biologically active molecules. lktlabs.com The amino group can readily undergo nucleophilic substitution or coupling reactions, while the ring itself can be part of cyclization and annulation reactions to form fused systems. chemimpex.com

A key application is in the industrial synthesis of essential compounds. For instance, 2-methyl-4-amino-5-aminomethylpyrimidine is a central intermediate in the large-scale production of Vitamin B1 (thiamine). google.com Various synthetic routes to this key intermediate have been developed, often starting from materials like acrylonitrile (B1666552) or acetonitrile (B52724) and constructing the pyrimidine ring, which is then further functionalized. google.com In one patented process, 4-amino-5-methyl-pyridin-2-one, a related pyridone intermediate, is synthesized for the production of the MR antagonist Finerenone, showcasing the use of these scaffolds in creating complex, marketed drugs. google.com

The development of efficient, multi-step synthetic strategies is crucial in organic chemistry. youtube.comyoutube.comyoutube.comyoutube.com The pyrimidinone core provides a stable and reliable platform from which to elaborate, adding molecular complexity step-by-step to achieve a final target molecule with desired properties. youtube.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| 4-Amino-1,5-dimethylpyrimidin-2-one |

| 4-Methylpyrido[2,3-d]pyrimidinone (Compound 23 ) |

| 2-Aminopyrimidine (Compound 2n ) |

| Pyrazolopyrimidone (Compound 2j ) |

| Aminopyrimidine (Compound 13g ) |

| 2-Methyl-4-amino-5-aminomethylpyrimidine |

| Finerenone |

| 4-Amino-5-methyl-pyridin-2-one |

| Acrylonitrile |

Advanced Analytical Methodologies for 4 Amino 1,5 Dimethylpyrimidin 2 One in Research Contexts

Chromatographic Methods (HPLC, GC-MS) for Separation and Purity Assessment in Research Materials

Chromatographic techniques are indispensable for the separation of 4-Amino-1,5-dimethylpyrimidin-2-one from starting materials, byproducts, or degradation products, and for the subsequent assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) represent two of the most powerful and commonly employed methods in this context.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like many pyrimidine (B1678525) derivatives. researchgate.net For this compound, a reversed-phase HPLC method would likely be the primary choice. This involves a non-polar stationary phase (typically C8 or C18 silica (B1680970) gel columns) and a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analyte between the two phases.

The development of a robust HPLC method would involve optimizing several parameters, including the mobile phase composition (e.g., a mixture of water or a buffer solution with acetonitrile (B52724) or methanol), the pH of the mobile phase to control the ionization state of the amino group, the column temperature, and the flow rate. researchgate.netcmes.org Detection is commonly achieved using a UV detector, as the pyrimidine ring system is expected to absorb UV light. A wavelength scan would determine the absorbance maximum (λmax) for optimal sensitivity. For related aminopyridines, detection wavelengths around 280 nm have been utilized. cmes.org The purity of a research sample of this compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks.

Illustrative HPLC Parameters for Analysis of a Related Aminopyrimidine Compound

| Parameter | Illustrative Value/Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | researchgate.netsielc.com |

| Mobile Phase | Isocratic mixture of phosphate (B84403) buffer (pH 7.0) and Methanol (90:10 v/v) | cmes.org |

| Flow Rate | 0.5 - 1.0 mL/min | cmes.org |

| Column Temperature | 35 °C | cmes.org |

| Detection | UV at 280 nm | cmes.org |

| Injection Volume | 10 µL | cmes.org |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of individual components within a mixture. While GC is typically used for volatile and thermally stable compounds, analysis of less volatile molecules like this compound may be possible, though it could require derivatization. jfda-online.com Derivatization, for instance by silylation, would increase the compound's volatility and thermal stability, making it more amenable to GC analysis.

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint," which can be used to confirm the structure of the compound. Analysis of heterocyclic aromatic amines in various matrices has been successfully performed using GC-MS, often achieving low limits of detection. chromatographyonline.com

Spectrophotometric and Spectrofluorometric Techniques for Research-Scale Quantification

For the quantification of this compound in research samples, spectrophotometric and spectrofluorometric methods offer rapid and sensitive options.

UV-Visible Spectrophotometry is a straightforward technique for quantifying compounds that absorb light in the ultraviolet or visible range. Due to its aromatic pyrimidine structure, this compound is expected to have a characteristic UV absorbance spectrum. Quantification is achieved by measuring the absorbance of a solution at a specific wavelength (λmax) and applying the Beer-Lambert Law. A calibration curve, constructed by plotting absorbance versus the concentration of a series of standard solutions, is used to determine the concentration of the analyte in an unknown sample.

For some aromatic amines, spectrophotometric methods can be enhanced through derivatization reactions that produce intensely colored products. nih.gov For instance, methods based on diazotization-coupling reactions are common for primary aromatic amines, resulting in azo dyes with strong absorbance in the visible region. acs.org Another approach involves the use of oxidizing agents that react with the amine to form a colored complex. nih.gov

Illustrative Data for Spectrophotometric Quantification of Aromatic Amines

| Analyte Class | Reagent System | λmax (nm) | Linear Range (ppm) | Reference |

|---|---|---|---|---|

| Aromatic Amines | Fe(III)-Ferrozine | 562 | 0.17 - 4.4 | nih.gov |

| Primary Aromatic Amines | 4-N-methylaminophenol / 2-iodylbenzoate | 525 | Corresponds to 4-32 µg/mL | nih.gov |

Spectrofluorometry is another valuable technique that relies on the molecule's ability to fluoresce, i.e., to absorb light at one wavelength and emit it at a longer wavelength. This method is often more sensitive and selective than spectrophotometry. While not all molecules are naturally fluorescent, the fluorescence properties of pyrimidine derivatives can be significant. nih.gov The introduction of substituents and the nature of the solvent can greatly influence the fluorescence quantum yield and the emission wavelength. For this compound, research would first involve characterizing its excitation and emission spectra to determine the optimal wavelengths for analysis. Similar to spectrophotometry, quantification is based on a calibration curve, plotting fluorescence intensity against concentration. The presence of CF₃-substituted pyrimidine and pyridine-based compounds has been shown to result in fluorescent probes, suggesting that the pyrimidine core can be a key element in designing fluorescent molecules. nih.gov

Electrochemical Methods for Oxidation/Reduction Potential Studies

Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules like this compound. These techniques provide information on the oxidation and reduction potentials of a compound, the stability of the resulting redox species, and the kinetics of electron transfer reactions.

In a cyclic voltammetry experiment, the potential applied to a working electrode in a solution containing the analyte is swept linearly in one direction and then reversed. The resulting current is plotted against the applied potential, generating a voltammogram. The presence of peaks in the voltammogram indicates that the analyte is undergoing oxidation or reduction at the electrode surface.

For this compound, the aromatic amino group and the pyrimidine ring are both electroactive moieties. The amino group can be oxidized, often in an irreversible or quasi-reversible process, to form a radical cation. rsc.orgmdpi.com The potential at which this oxidation occurs provides insight into the electron-donating ability of the molecule. Studies on other aminopyrimidines and related heterocyclic compounds have shown that electrochemical oxidation can lead to various follow-up reactions, including dimerization or cleavage of the pyrimidine ring, depending on the reaction conditions. rsc.org

The study of the electrochemical behavior of this compound would involve using an appropriate solvent and supporting electrolyte (e.g., acetonitrile with tetrabutylammonium (B224687) perchlorate) and a standard three-electrode setup (working, reference, and counter electrodes). By analyzing the shape, position, and scan rate dependence of the voltammetric peaks, researchers can deduce the compound's redox mechanism. researchgate.net This information is crucial for understanding its potential role in electron transfer processes and for developing electrosynthetic applications. nih.govoup.com

Illustrative Electrochemical Data for Related Heterocyclic Compounds

| Compound Class | Technique | Key Observation | Reference |

|---|---|---|---|

| 3-amino-4,5-dihydro-1-phenylpyrazole | Cyclic Voltammetry | Reversible one-electron oxidation wave observed. | rsc.org |

| 5-amino-6-methyl-3-phenylpyrimidin-4(3H)-one | Anodic Oxidation | Indirect oxidation mediated by electrochemically generated chlorine. | rsc.org |

| Nitro-heterocyclic compounds | Cyclic Voltammetry | Redox potential of the nitro group measured in aprotic media. | researchgate.net |

Future Research Directions and Unexplored Avenues for 4 Amino 1,5 Dimethylpyrimidin 2 One

Novel Synthetic Routes for Enhanced Efficiency and Diversity

Traditional synthetic methods for pyrimidine (B1678525) derivatives can be effective but often involve harsh conditions, hazardous reagents, and multi-step procedures that can limit yield and accessibility. Future research should focus on developing more efficient, diverse, and sustainable synthetic routes to 4-Amino-1,5-dimethylpyrimidin-2-one and its analogs.

A significant area for exploration is the application of green chemistry principles. rasayanjournal.co.innih.gov These modern synthetic strategies offer advantages such as reduced reaction times, higher yields, minimal waste, and simplified workup procedures. rasayanjournal.co.in Exploring these avenues could significantly enhance the availability of this compound for further studies.

Key green chemistry approaches to be investigated include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often with improved yields compared to conventional heating methods.

Ultrasonic Irradiation: Sonochemistry can promote reactions by creating localized high-pressure and high-temperature zones, leading to faster and more efficient synthesis. jmaterenvironsci.com

Multicomponent Reactions (MCRs): Designing a one-pot reaction where three or more starting materials react to form the target compound would be a highly efficient strategy, minimizing intermediate isolation steps and solvent usage. jmaterenvironsci.com

Catalyst-Free and Solvent-Free Conditions: Developing reactions that proceed without a catalyst or in the absence of a solvent represents the pinnacle of green synthesis, reducing both cost and environmental impact. nih.gov

Use of Greener Solvents: Investigating the use of ionic liquids or water as reaction media can provide more environmentally benign alternatives to traditional volatile organic solvents. rasayanjournal.co.injmaterenvironsci.com

Table 1: Potential Green Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages |

|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. |

| Ultrasonic Irradiation | Increased reaction rates, milder reaction conditions. jmaterenvironsci.com |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. jmaterenvironsci.com |

| Solvent-Free Reactions | Reduced environmental impact, simplified purification. nih.gov |

| Ionic Liquids as Solvents | Low volatility, thermal stability, potential for catalyst recycling. rasayanjournal.co.in |

Advanced Mechanistic Studies of Intramolecular and Intermolecular Reactions

A thorough understanding of the reactivity of this compound is crucial for its application in both synthesis and biological contexts. The interplay of the amino, carbonyl, and methyl groups on the pyrimidine ring suggests a rich and complex reactivity profile that is yet to be explored.

Future mechanistic studies should focus on:

Intramolecular Reactions: Investigations into the potential for intramolecular cyclization are of high interest. For instance, under specific conditions, the amino group or a substituent derived from it could potentially react with other parts of the molecule to form novel fused heterocyclic systems. nih.govchemrxiv.org Such reactions could be triggered thermally, photochemically, or through catalysis, and understanding their mechanisms would open pathways to new molecular scaffolds. nih.gov

Intermolecular Reactions: The nucleophilic character of the amino group and the pyrimidine ring nitrogens suggests that this compound could participate in a variety of intermolecular reactions. Detailed mechanistic studies, including kinetic analysis and the identification of intermediates, are needed for reactions such as N-alkylation, N-acylation, and metal-catalyzed cross-coupling reactions. Understanding the regioselectivity of these reactions is paramount, particularly the competition between the exocyclic amino group and the ring nitrogen atoms. nih.gov

Advanced techniques such as isotopic labeling, in-situ spectroscopic monitoring (e.g., NMR, IR), and computational modeling can be employed to elucidate reaction pathways, identify transition states, and understand the electronic and steric effects of the methyl groups on the compound's reactivity.

Application of Cutting-Edge Computational Methodologies for Predictive Modeling

In silico techniques are indispensable tools in modern chemical research, enabling the prediction of molecular properties and guiding experimental design. scirp.org For this compound, a compound with limited experimental data, computational modeling offers a powerful avenue to predict its behavior and potential applications.

Future research should leverage a suite of computational methodologies:

Density Functional Theory (DFT): DFT calculations can provide fundamental insights into the molecule's electronic structure, optimized geometry, vibrational frequencies, and the relative stability of its potential tautomers (e.g., amine-imine and keto-enol forms). researchgate.netruc.dknih.gov This information is foundational for understanding its reactivity and spectroscopic properties.

Quantitative Structure-Activity Relationship (QSAR): By compiling a virtual library of derivatives of this compound and calculating various molecular descriptors, QSAR models can be developed to predict potential biological activities. researchpublish.comnih.govnih.govresearchgate.net This approach can prioritize the synthesis of compounds with the highest probability of being active against a specific biological target. scirp.org

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features required for biological activity. researchgate.netdovepress.com A pharmacophore model based on the this compound scaffold could be used to screen large compound libraries to identify new molecules with similar potential biological effects. benthamdirect.comnih.govsemanticscholar.org

Molecular Docking and Molecular Dynamics (MD) Simulations: Once potential biological targets are identified, molecular docking can predict the binding mode and affinity of this compound within the target's active site. researchgate.netrjpbr.com Subsequent MD simulations can provide a dynamic view of the protein-ligand complex, assessing its stability and the key interactions over time.

Table 2: Proposed Computational Studies for this compound

| Computational Method | Research Objective | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Determine electronic structure, tautomer stability, and reactivity. | Insights into molecular properties and reaction mechanisms. researchgate.net |

| QSAR Modeling | Predict potential biological activities of novel derivatives. | Prioritized list of compounds for synthesis and biological testing. nih.gov |

| Pharmacophore Mapping | Identify key structural features for biological interactions. | A 3D model for virtual screening to find new active molecules. researchgate.net |

| Molecular Docking | Predict binding modes and affinities to biological targets. | Identification of key interactions for lead optimization. rjpbr.com |

| Molecular Dynamics (MD) | Assess the stability of protein-ligand complexes. | Understanding the dynamic behavior and binding stability in a simulated biological environment. nih.gov |

Discovery of New Biological Targets and Elucidation of Their Molecular Interactions

The aminopyrimidine scaffold is a core component of numerous biologically active compounds, including approved drugs and clinical candidates. These molecules are known to interact with a wide range of biological targets, particularly enzymes such as kinases. The specific structure of this compound suggests it could have unique biological activities that merit exploration.

A systematic approach to discovering new biological targets should be undertaken:

High-Throughput Screening (HTS): The compound should be screened against large, diverse panels of biological targets. Given the prevalence of the pyrimidine core in kinase inhibitors, initial screening efforts could focus on a broad kinase panel. Other promising target classes include proteases, phosphodiesterases, and enzymes involved in metabolic pathways. nih.gov

Phenotypic Screening: An alternative approach is to screen the compound for its effects on whole cells or organisms to identify a desired physiological outcome (e.g., anti-proliferative, anti-inflammatory). Subsequent studies would then be required to deconvolve the mechanism and identify the specific molecular target.

Structure-Based Drug Design: Once a validated hit is obtained from screening, efforts can be directed toward elucidating the molecular interactions between this compound and its target. Co-crystallization of the compound with the target protein followed by X-ray diffraction analysis would provide an atomic-level understanding of the binding mode. This structural information is invaluable for rationally designing more potent and selective analogs. nih.gov

Table 3: Potential Biological Target Classes for this compound

| Target Class | Rationale based on Similar Scaffolds | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases | Aminopyrimidines are classic "hinge-binding" motifs in kinase inhibitors. mdpi.com | Oncology, Inflammation |

| Phosphodiesterases (PDEs) | Substituted aminopyridines and pyrimidines have shown potent PDE4 inhibition. nih.gov | Inflammatory Diseases (e.g., COPD, Asthma) |

| β-Glucuronidase | Various 2-aminopyrimidine (B69317) derivatives have been identified as potent inhibitors. mdpi.com | Oncology (related to drug metabolism) |

| Chitinases | Azo-aminopyrimidines have been discovered as novel chitinase inhibitors. nih.gov | Antifungal, Pesticides |

| Dihydrofolate Reductase (DHFR) | The pyrimidine ring is a key component of antifolates like methotrexate. | Oncology, Antibacterial |

| Glutathione Reductase (GR) | Aminochloropyrimidines have shown inhibitory effects on the GR enzyme. juniperpublishers.com | Cancer, Antimalarials |

Exploration of Supramolecular Chemistry and Materials Science Applications

The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The structure of this compound, with its hydrogen bond donor (amino group) and multiple hydrogen bond acceptor sites (carbonyl oxygen and ring nitrogens), makes it an excellent building block for supramolecular assembly.

Future research in this area should explore:

Crystal Engineering: This discipline involves designing and controlling the formation of molecular crystals with desired properties. nih.gov Systematic studies on the co-crystallization of this compound with various co-formers (e.g., dicarboxylic acids) could lead to the discovery of robust supramolecular synthons. researchgate.net These synthons could be used to construct novel crystalline materials with tunable properties such as solubility, stability, and morphology.

Self-Assembled Monolayers (SAMs): The ability of purine and pyrimidine bases to form ordered two-dimensional structures on surfaces is well-documented. nih.gov Investigating the self-assembly of this compound on various substrates (e.g., graphite, gold) could lead to new functionalized surfaces for applications in sensing, catalysis, or electronics.

Functional Materials: The incorporation of the this compound moiety into polymers or as a ligand in metal-organic frameworks (MOFs) could impart specific recognition or catalytic properties to these materials. Its ability to form predictable hydrogen bonds could be exploited to direct the assembly of these larger structures. nih.gov

Nonlinear Optical (NLO) Materials: Aminopyrimidine derivatives have been successfully used to create cocrystals with significant NLO activity. mdpi.com The non-centrosymmetric crystal packing required for second-harmonic generation could potentially be achieved through crystal engineering of this compound, making it a candidate for new optical materials.

By systematically exploring these avenues, the scientific community can unlock the full potential of this compound, transforming it from a relatively obscure molecule into a valuable tool for advancing both medicine and materials science.

Q & A

Q. What are the optimal synthetic routes for 4-Amino-1,5-dimethylpyrimidin-2-one to ensure high purity and yield?

- Methodological Answer : A two-step approach is recommended: (1) Chlorination and alkylation : React 4-hydroxypyrimidine derivatives with SOCl₂ or POCl₃ to introduce reactive halide groups, followed by alkylation using methyl iodide (MeI) under basic conditions (e.g., NaH in THF) . (2) Amination : Introduce the amino group via nucleophilic substitution using ammonia or protected amines. Purity can be enhanced via recrystallization in ethanol/water mixtures, monitored by HPLC (≥98% purity) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- FTIR : Look for characteristic bands: N–H (3260–3320 cm⁻¹), C=O (1650–1680 cm⁻¹), and C–N (1250–1350 cm⁻¹) .

- ¹H NMR : A singlet at δ 2.1–2.3 ppm for methyl groups and a broad peak at δ 7.2–7.3 ppm for the NH₂ group .

- X-ray crystallography : Resolve non-planar conformations and hydrogen-bonding networks (e.g., dihedral angles between pyrimidine and substituent rings: 34–70°) .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Use stabilizers like BHT (0.01% w/w) and monitor degradation via TLC (silica gel, chloroform/methanol 9:1) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-donating methyl and amino groups activate the pyrimidine ring toward electrophilic substitution. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ as a catalyst with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) in DMF at 80°C. Monitor regioselectivity via LC-MS and DFT calculations (e.g., HOMO localization at C6) .

Q. What strategies resolve contradictions in reported crystallographic data for pyrimidine derivatives?

- Methodological Answer :

- Data reconciliation : Compare bond lengths (e.g., C–N: 1.32–1.41 Å vs. expected 1.48 Å for single bonds) and dihedral angles across studies. Discrepancies may arise from conjugation effects or crystal-packing forces .

- Advanced modeling : Use software like Mercury (CCDC) to analyze intermolecular interactions (e.g., hydrogen bonds, π-stacking) and validate against experimental XRD data .

Q. How can computational tools predict metabolic pathways or environmental degradation of this compound?

- Methodological Answer :

- Metabolic prediction : Apply PISTACHIO and REAXYS databases to identify potential cytochrome P450 oxidation sites (e.g., methyl group hydroxylation) .

- Environmental fate : Use EPI Suite to estimate biodegradation half-lives (e.g., BioHCwin: t₁/₂ ~150 days in soil) .

Q. What experimental designs assess the biological activity of this compound against kinase targets?

- Methodological Answer :

- In vitro assays : Use fluorescence polarization (FP) assays with ATP-competitive inhibitors. IC₅₀ values can be determined via dose-response curves (e.g., 0.1–100 μM range) .

- Structural analogs : Compare activity with 5-methylbenzoyl-substituted derivatives, noting reduced potency due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.